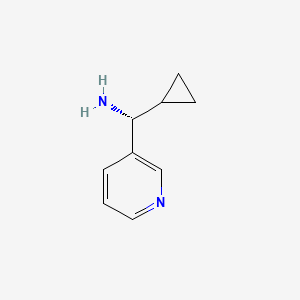![molecular formula C8H6BrNOS B12989801 2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B12989801.png)
2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one is a complex organic compound characterized by a unique spiro structure. This compound features a bromine atom attached to a spiro-fused cyclopropane and thieno[2,3-c]pyrrole ring system. The presence of the bromine atom and the spiro configuration imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one typically involves multi-step organic reactions One common method includes the cyclization of a suitable precursor containing the thieno[2,3-c]pyrrole framework
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically performed to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Cyclization and Ring-Opening: The spiro structure allows for cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Derivatives: Various nucleophiles can replace the bromine atom, leading to a wide range of substituted products.
Oxidized Products: Sulfoxides and sulfones are common oxidation products.
Reduced Products: Dehalogenated compounds are typical reduction products.
Applications De Recherche Scientifique
2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one involves its interaction with specific molecular targets. The bromine atom and spiro structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one: Lacks the bromine atom, leading to different reactivity and applications.
Thieno[2,3-c]pyrrole Derivatives: Similar core structure but with different substituents, affecting their chemical and biological properties.
Cyclopropane-Fused Compounds: Share the spiro cyclopropane structure but differ in the attached ring systems.
Uniqueness
2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one is unique due to the presence of the bromine atom and the spiro-fused structure. This combination imparts distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C8H6BrNOS |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
2-bromospiro[5H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C8H6BrNOS/c9-5-3-4-6(12-5)8(1-2-8)10-7(4)11/h3H,1-2H2,(H,10,11) |
Clé InChI |
TVHJVVVFTHKJOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C3=C(C=C(S3)Br)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
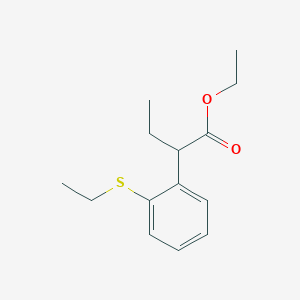
![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)
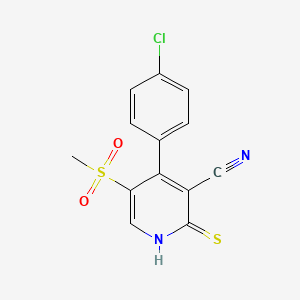
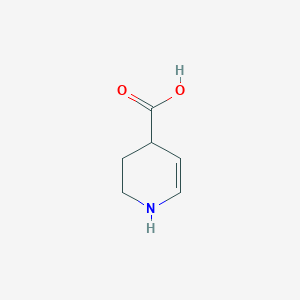
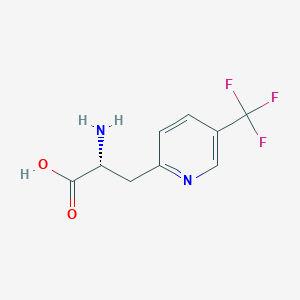


![tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)
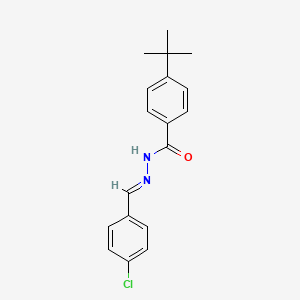
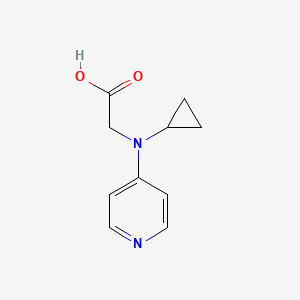
![Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12989787.png)
![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B12989789.png)
